trans-Siduron

Description

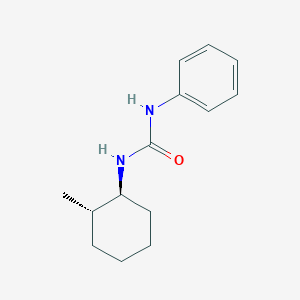

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2R)-2-methylcyclohexyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3,(H2,15,16,17)/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVIIQLNUPXOII-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@H]1NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19123-21-8 | |

| Record name | Siduron, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019123218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Siduron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIDURON, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2TC9A0FTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cis-Trans Isomerism of Siduron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siduron, a selective pre-emergence herbicide, is chemically identified as 1-(2-methylcyclohexyl)-3-phenylurea. Its molecular structure, specifically the substituted cyclohexyl ring, gives rise to cis-trans stereoisomerism. Commercial formulations of Siduron typically consist of a mixture of these isomers. This technical guide provides a comprehensive overview of the principles of cis-trans isomerism as applied to Siduron, its mechanism of action as a photosynthetic inhibitor, and detailed, albeit hypothetical, experimental protocols for the separation and characterization of its isomers. Due to a lack of specific experimental data in the public domain for the individual isomers of Siduron, this guide leverages established principles of stereochemistry and analytical chemistry to provide a foundational understanding and a practical framework for future research.

Introduction to Siduron and its Isomerism

Siduron is a member of the phenylurea class of herbicides, utilized for the control of grass weeds in turfgrass. Its efficacy is attributed to its role as an inhibitor of photosynthetic electron transport at photosystem II (PSII).

The core of Siduron's stereochemistry lies in the disubstituted cyclohexane ring. The two substituents on the ring—the methyl group at position 2 and the phenylurea group at position 1—can be oriented either on the same side (cis) or on opposite sides (trans) of the ring's plane. This results in two distinct diastereomers: cis-1-(2-methylcyclohexyl)-3-phenylurea and trans-1-(2-methylcyclohexyl)-3-phenylurea.

In-Depth Technical Guide: trans-Siduron (CAS No. 19123-21-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Siduron, a selective herbicide. The document details its physicochemical properties, primary mechanism of action, metabolic pathways, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Physicochemical Properties of this compound

This compound, with the IUPAC name 1-[(1R,2R)-2-methylcyclohexyl]-3-phenylurea, is the trans-isomer of the phenylurea herbicide Siduron.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 19123-21-8 | [1] |

| Molecular Formula | C₁₄H₂₀N₂O | [1] |

| Molecular Weight | 232.32 g/mol | [1][2] |

| Melting Point | 157-159 °C | [2] |

| IUPAC Name | 1-[(1R,2R)-2-methylcyclohexyl]-3-phenylurea | [1] |

| Canonical SMILES | C[C@@H]1CCCC[C@H]1NC(=O)NC2=CC=CC=C2 | [1] |

| Appearance | White crystalline solid | [2] |

Mechanism of Action: Root Growth Inhibition via Microtubule Disruption

Unlike many phenylurea herbicides that primarily act by inhibiting photosynthesis, the principal phytotoxic action of Siduron is the inhibition of root growth.[2] This effect is particularly pronounced in susceptible grass species. The mechanism is believed to involve the disruption of cell division (mitosis) in the root meristem.

The proposed mechanism involves the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle, which segregates chromosomes during cell division. By interfering with the assembly of tubulin proteins into functional microtubules, this compound effectively halts mitosis, leading to the cessation of cell proliferation in the root tip and subsequent inhibition of root elongation and development.[3][4] This mode of action is characteristic of dinitroaniline herbicides, suggesting a similar functional mechanism for Siduron.[4]

Caption: Proposed mechanism of this compound leading to root growth inhibition.

Metabolism of Siduron

Siduron undergoes metabolic transformation in both soil and animal systems. The primary metabolic pathway involves hydroxylation, where hydroxyl groups are added to either the phenyl or the cyclohexyl rings of the molecule. This initial hydroxylation can be followed by a second hydroxylation event, resulting in a dihydroxylated metabolite. These reactions increase the polarity of the compound, facilitating its eventual conjugation and excretion in animals.

Caption: Metabolic pathway of Siduron in soil and animal systems.

Quantitative Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral LD₅₀ | >7,500 mg/kg | Rat | [5] |

| LC₅₀ (48-hour) | 18 mg/L | Carp | [5] |

Experimental Protocols

Root Growth Inhibition Assay (Allium cepa Test)

A common method to evaluate the effect of herbicides on root growth is the Allium cepa (onion) root growth inhibition test. This protocol provides a macroscopic assessment of phytotoxicity.

-

Preparation: Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone) and then dilute in distilled water or a nutrient solution to the final test concentrations. A solvent control and a negative control (water/nutrient solution only) must be included.

-

Exposure: Select healthy Allium cepa bulbs of uniform size. Place the bulbs so that their basal plates are in contact with the test solutions.

-

Incubation: Incubate the bulbs in the dark at a controlled temperature (e.g., 25°C) for a period of 72 to 96 hours.

-

Measurement: After the incubation period, measure the length of the newly grown roots for each bulb in all treatment and control groups.

-

Analysis: Calculate the mean root length for each concentration. Determine the EC₅₀ (Effective Concentration causing 50% inhibition) by plotting the percentage of root growth inhibition against the logarithm of the this compound concentration. Cytological analysis of the root tip cells can also be performed to observe mitotic aberrations.

In Vitro Tubulin Polymerization Assay

To directly assess the effect of this compound on microtubule formation, an in vitro fluorescence-based tubulin polymerization assay can be employed.

-

Reagents: Obtain purified plant tubulin (e.g., from lily pollen or commercially available sources), a fluorescence reporter (e.g., DAPI, which fluoresces upon incorporation into microtubules), and a polymerization buffer (e.g., PEM buffer with GTP and glycerol).

-

Procedure:

-

In a 96-well microplate, add the polymerization buffer, purified tubulin, and the fluorescent reporter to each well.

-

Add various concentrations of this compound to the test wells. Include a positive control (e.g., vincristine, an inhibitor) and a negative control (solvent).

-

Initiate polymerization by incubating the plate at a temperature that promotes tubulin assembly (e.g., 37°C).

-

-

Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

-

Analysis: Plot fluorescence intensity versus time to generate polymerization curves. From the curves, determine the maximum rate and extent of polymerization for each concentration. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits the rate or extent of polymerization by 50%.[6]

Analytical Methodologies

The detection and quantification of Siduron and its metabolites in environmental samples are crucial for monitoring and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques employed.

| Method | Matrix | Sample Preparation | Detection Limit | Reference |

| HPLC-UV | Soil | Solid-liquid extraction with acetonitrile/water. | Not specified | [7][8] |

| LC/MS/MS | Soil | Accelerated solvent extraction (ASE) with methanol/formic acid. | 0.010 mg/kg | [9] |

| GC-ECD | Soil, Sugarcane | Ultrasound-assisted extraction with acetonitrile, purification with carbon nanotubes. | 0.01 - 5.0 mg/L (linearity range) | [5] |

General Workflow for Siduron Analysis in Soil

A representative workflow for analyzing this compound in soil samples using LC/MS/MS is outlined below.

Caption: General workflow for the analysis of Siduron in soil samples.

References

- 1. Siduron, trans- | C14H20N2O | CID 41097532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Siduron | C14H20N2O | CID 16116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytogenetic effect of herbicides on plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. Combined Approach for Determining Diuron in Sugarcane and Soil: Ultrasound-Assisted Extraction, Carbon Nanotube-Mediated Purification, and Gas Chromatography-Electron Capture Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a liquid chromatography ultraviolet method for determination of herbicide diuron and its metabolites in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. epa.gov [epa.gov]

The Environmental Fate of Siduron Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Siduron, a selective pre-emergence herbicide, is utilized for the control of annual grass weeds in turfgrass. Its chemical structure, 1-(2-methylcyclohexyl)-3-phenylurea, contains a chiral center, leading to the existence of cis- and trans-isomers. While commercial formulations typically consist of a mixture of these isomers, a comprehensive understanding of their individual environmental fate is crucial for accurate risk assessment and the development of environmentally sounder alternatives. This technical guide provides an in-depth overview of the environmental fate of siduron, with a specific focus on its isomers. Due to a notable scarcity of publicly available quantitative data differentiating the environmental behavior of individual siduron isomers, this document synthesizes existing knowledge on siduron as a whole, outlines standardized experimental protocols for assessing the environmental fate of chiral compounds, and presents logical pathways and workflows to guide future research in this critical area.

Physicochemical Properties and Isomeric Structure

Siduron is a substituted phenylurea herbicide with moderate aqueous solubility and persistence in soil and water systems.[1] The presence of a methyl group on the cyclohexyl ring results in two stereoisomers: cis-siduron and trans-siduron. The spatial arrangement of the methyl and phenylurea groups relative to the cyclohexyl ring dictates the isomer. While the physicochemical properties of the isomeric mixture have been characterized, specific data for each isomer are largely unavailable.

Table 1: Physicochemical Properties of Siduron

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O | [General] |

| Molecular Weight | 232.32 g/mol | [General] |

| Water Solubility | 18 mg/L at 25°C | [General] |

| Vapor Pressure | 4.0 x 10⁻⁹ mm Hg | [General] |

| Henry's Law Constant | 6.8 x 10⁻¹¹ atm·m³/mol | [General] |

| Organic Carbon-Normalized Distribution Coefficient (Koc) | 117 - 137 L/kg | [1] |

| cis-Isomer Koc | Not Available | |

| trans-Isomer Koc | Not Available | |

| Log Kow | 3.3 | [General] |

| cis-Isomer Log Kow | Not Available | |

| trans-Isomer Log Kow | Not Available |

Abiotic and Biotic Degradation

The degradation of siduron in the environment is a slow process, contributing to its persistence.[1] Degradation can occur through abiotic pathways such as hydrolysis and photolysis, and biotic pathways mediated by microorganisms.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For phenylurea herbicides, this can lead to the cleavage of the urea bridge. While siduron is generally stable to hydrolysis under neutral pH conditions, the rates can be influenced by pH and temperature. Specific hydrolysis rate constants and half-lives for the individual cis- and trans-isomers of siduron are not currently available in the literature.

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. In the environment, this primarily occurs in surface waters and on soil surfaces. The rate of photolysis depends on the light absorption properties of the molecule and the presence of photosensitizing agents. Quantitative data on the photodegradation rates and quantum yields for siduron isomers are lacking.

Biodegradation

Microbial degradation is a key process in the dissipation of siduron from soil and water. Studies on other phenylurea herbicides, such as diuron and isoproturon, have shown that biodegradation often proceeds via N-demethylation and hydrolysis of the urea linkage, followed by ring cleavage. It is highly probable that the degradation of siduron follows a similar pathway. Furthermore, stereoselective biodegradation, where microorganisms preferentially degrade one isomer over the other, is a well-documented phenomenon for chiral pesticides. This can lead to an enrichment of the more recalcitrant isomer in the environment, altering the overall toxicity and mobility of the pesticide residue. However, specific studies quantifying the biodegradation rates of cis- and this compound are not available.

Table 2: Environmental Half-lives of Siduron (Isomer Non-Specific)

| Medium | Half-life (t½) | Conditions | Reference |

| Soil | ~120 days (aerobic) | Laboratory | [General] |

| Water | Persistent | Not specified | [1] |

| cis-Isomer Soil Half-life | Not Available | ||

| trans-Isomer Soil Half-life | Not Available |

Hypothetical Biodegradation Pathway of Siduron Isomers

The following diagram illustrates a potential biodegradation pathway for siduron, drawing parallels with the known degradation of other phenylurea herbicides. It highlights the likely initial steps of hydroxylation and N-dealkylation. It is hypothesized that the cis and trans isomers may exhibit different degradation rates at each step due to stereoselective enzymatic activity.

Soil Sorption and Mobility

The mobility of siduron in soil is governed by its sorption to soil particles, a process quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). A recent study reported Koc values for siduron ranging from 117 to 137 L/kg in soils with varying levels of heavy metal contamination, indicating low to moderate sorption and a potential for leaching.[1] This study, however, did not differentiate between the cis and trans isomers. The three-dimensional structure of the isomers could influence their interaction with soil organic matter and mineral surfaces, potentially leading to different sorption behaviors and, consequently, different mobilities in the soil profile.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow). Siduron has a log Kow of 3.3, suggesting a moderate potential for bioaccumulation. However, specific bioaccumulation studies determining the Bioconcentration Factor (BCF) for siduron isomers in aquatic organisms have not been found in the reviewed literature. Stereoselectivity in uptake, metabolism, and elimination processes can lead to different bioaccumulation potentials for the individual isomers.

Experimental Protocols for Isomer-Specific Environmental Fate Studies

To address the significant data gaps on the environmental fate of siduron isomers, rigorous experimental studies are required. The following section outlines the methodologies for key experiments based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Hydrolysis Study (OECD 111/EPA OCSPP 835.2120)

Objective: To determine the rate of abiotic hydrolysis of cis- and this compound as a function of pH.

Methodology:

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Application of Test Substance: Add a known concentration of each purified siduron isomer to the buffer solutions. The concentration should be below the water solubility limit.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling: Collect samples at appropriate time intervals.

-

Analysis: Analyze the samples for the concentration of the parent isomer and any major hydrolysis products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral column.

-

Data Analysis: Determine the hydrolysis rate constants and half-lives for each isomer at each pH.

Aerobic Soil Metabolism Study (OECD 307/EPA OCSPP 835.4100)

Objective: To determine the rate and pathway of aerobic degradation of cis- and this compound in soil.

Methodology:

-

Soil Selection: Use at least three different soil types with varying textures, organic matter content, and pH.

-

Test Substance Application: Apply each radiolabeled (e.g., ¹⁴C) siduron isomer to fresh soil samples.

-

Incubation: Incubate the treated soil samples in the dark under controlled aerobic conditions (temperature and moisture).

-

Sampling: Collect soil samples at various time points over the course of the study.

-

Extraction and Analysis: Extract the soil samples with appropriate solvents. Analyze the extracts for the parent isomer and its degradation products using techniques like HPLC with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification.

-

Data Analysis: Calculate the degradation half-lives (DT50) for each isomer in each soil type. Characterize the major degradation products.

Soil Sorption/Desorption Study - Batch Equilibrium Method (OECD 106/EPA OCSPP 835.1220)

Objective: To determine the soil sorption (Kd) and organic carbon-normalized sorption (Koc) coefficients for cis- and this compound.

Methodology:

-

Soil and Solution Preparation: Use a range of soils with different properties. Prepare solutions of each siduron isomer in 0.01 M CaCl₂.

-

Equilibration: Add the isomer solutions to the soil samples and shake until equilibrium is reached.

-

Separation: Centrifuge the samples to separate the soil and aqueous phases.

-

Analysis: Analyze the concentration of the isomer in the aqueous phase.

-

Calculation: Calculate the amount of isomer sorbed to the soil by difference. Determine the Kd and Koc values.

-

Desorption (optional): After the sorption phase, replace the supernatant with a fresh solution and re-equilibrate to determine the extent of desorption.

Experimental Workflow for Soil Sorption Study

The following diagram outlines the typical workflow for a batch equilibrium soil sorption experiment.

Conclusion and Future Research Directions

The environmental fate of siduron is characterized by its persistence in soil and water. The existence of cis and trans isomers necessitates a deeper understanding of their individual behaviors, as stereoselectivity can significantly influence degradation rates, mobility, and bioaccumulation potential. Currently, there is a critical lack of quantitative data on the environmental fate of siduron isomers.

Future research should prioritize the following:

-

Development of analytical methods for the chiral separation and quantification of siduron isomers in complex environmental matrices.

-

Conducting isomer-specific studies on hydrolysis, photolysis, soil metabolism, sorption, and bioaccumulation following standardized protocols.

-

Investigating the stereoselective biodegradation of siduron by soil microbial communities to identify the microorganisms and enzymes involved.

A comprehensive, isomer-specific dataset will enable a more accurate assessment of the environmental risks associated with siduron use and will provide a sound scientific basis for the development of more benign and effective weed management strategies.

References

Siduron Degradation in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siduron, a selective pre-emergence herbicide of the phenylurea class, is utilized for the control of grassy weeds in turfgrass. Its environmental fate, particularly its degradation in soil, is a critical area of study to understand its persistence, potential for groundwater contamination, and overall ecological impact. This technical guide provides an in-depth overview of the current knowledge on Siduron degradation in soil, with a focus on its degradation products. Due to the limited availability of specific quantitative data for Siduron, this guide will also draw upon the more extensively studied analogous phenylurea herbicide, Diuron, to illustrate key degradation pathways and analytical methodologies.

Siduron Degradation Pathway in Soil

The degradation of Siduron in soil is primarily a biological process mediated by soil microorganisms. While specific enzymatic pathways for Siduron are not extensively documented, the degradation is expected to follow pathways similar to other phenylurea herbicides, principally involving hydrolysis and oxidation reactions. The primary degradation is likely initiated by microbial enzymes, such as cytochrome P450 monooxygenases and peroxidases.

Based on studies of analogous compounds and general microbial metabolism of xenobiotics, the proposed degradation pathway for Siduron involves two main steps:

-

Hydroxylation: The initial step is likely the hydroxylation of the cyclohexyl or phenyl ring, catalyzed by microbial monooxygenases. This increases the water solubility of the compound, making it more susceptible to further degradation.

-

Cleavage of the Urea Bridge: Subsequent microbial action leads to the cleavage of the urea bridge, resulting in the formation of distinct degradation products.

The following diagram illustrates a probable degradation pathway for Siduron in soil.

Figure 1: Proposed microbial degradation pathway of Siduron in soil.

Quantitative Data on Degradation Products

Specific quantitative data on the formation and persistence of Siduron degradation products in soil is scarce in publicly available literature. To provide a framework for the type of data required for a comprehensive environmental risk assessment, the following tables summarize typical quantitative data for the degradation of the related phenylurea herbicide, Diuron.

Table 1: Half-life of Diuron and its Major Metabolites in Soil

| Compound | Half-life (t½) in days | Soil Type | Reference |

| Diuron | 30 - 365 | Various | [General literature] |

| DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) | Not available | - | - |

| DCPU (3,4-dichlorophenylurea) | Not available | - | - |

| 3,4-DCA (3,4-dichloroaniline) | More persistent than parent | - | - |

Table 2: Example of Diuron Degradation Over Time in a Laboratory Study

| Time (days) | Diuron Concentration (mg/kg) | DCPMU Concentration (mg/kg) | DCPU Concentration (mg/kg) | 3,4-DCA Concentration (mg/kg) |

| 0 | 10.0 | 0.0 | 0.0 | 0.0 |

| 7 | 8.5 | 0.8 | 0.2 | < LOD |

| 14 | 7.2 | 1.5 | 0.5 | 0.1 |

| 30 | 5.1 | 2.2 | 1.0 | 0.3 |

| 60 | 2.8 | 1.8 | 1.5 | 0.5 |

| 90 | 1.5 | 1.1 | 1.2 | 0.6 |

Note: The data in Table 2 is illustrative and compiled from typical degradation patterns observed for phenylurea herbicides. LOD: Limit of Detection.

Experimental Protocols

The study of Siduron degradation in soil typically involves laboratory microcosm/incubation studies and field dissipation studies. The following sections detail generalized experimental protocols.

Soil Microcosm/Incubation Study

This laboratory-based method allows for the study of herbicide degradation under controlled conditions.

Objective: To determine the rate of degradation of Siduron and the formation and decline of its degradation products in soil under controlled temperature, moisture, and light conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

Siduron, analytical grade

-

Sterile deionized water

-

Incubation vessels (e.g., glass jars with loose-fitting lids)

-

Incubator

-

Analytical instrumentation (HPLC-UV, LC-MS/MS, or GC-MS)

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges for cleanup

Procedure:

-

Soil Preparation: Collect fresh soil from a relevant location. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Spiking: Treat the soil with a known concentration of Siduron, typically dissolved in a small amount of solvent which is then allowed to evaporate. The application rate should be relevant to field application rates.

-

Incubation: Place the treated soil into incubation vessels. Adjust the soil moisture to a specific level (e.g., 50-75% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample replicate incubation vessels.

-

Extraction: Extract Siduron and its degradation products from the soil samples using an appropriate solvent. This may involve shaking, sonication, or accelerated solvent extraction (ASE).

-

Cleanup: The soil extract may require a cleanup step to remove interfering co-extractives. This is often achieved using solid-phase extraction (SPE).

-

Analysis: Analyze the cleaned extracts using a suitable analytical method to quantify the concentrations of Siduron and its degradation products.

The following diagram outlines the experimental workflow for a soil microcosm study.

Figure 2: Experimental workflow for a soil microcosm study.

Analytical Methodology (Example based on Phenylurea Herbicides)

The following provides a general procedure for the analysis of phenylurea herbicides and their metabolites in soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique.

Objective: To quantify Siduron and its degradation products in soil extracts.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column

Procedure:

-

Standard Preparation: Prepare calibration standards of Siduron and its suspected degradation products in a solvent that is compatible with the mobile phase.

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow rate: 0.2-0.5 mL/min

-

Column Temperature: 30-40°C

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM). For each analyte, at least two precursor-to-product ion transitions should be monitored for quantification and confirmation.

-

-

Quantification: Generate a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of the analytes in the soil extracts by comparing their peak areas to the calibration curve.

The following diagram illustrates the analytical workflow.

Figure 3: Analytical workflow for the determination of Siduron and its metabolites in soil.

Conclusion

The degradation of Siduron in soil is a crucial process influencing its environmental persistence and potential for off-site transport. While it is understood to be a microbially-driven process, there is a notable lack of specific quantitative data on its degradation products in soil. The information available for the analogous herbicide Diuron provides a valuable framework for understanding the likely degradation pathways and for designing robust experimental and analytical methodologies. Further research is critically needed to generate Siduron-specific data on its degradation kinetics and the formation and fate of its metabolites in various soil types and environmental conditions. Such data is essential for accurate environmental risk assessments and the development of sustainable management practices for this herbicide.

A Technical Guide to trans-Crocetin: Solubility, Stability, and Biological Activity

Note: Initial searches for "trans-Siduron" did not yield relevant results in the context of drug development. The data overwhelmingly points to "trans-crocetin," a well-researched natural compound with known solubility and stability challenges. This guide focuses on trans-crocetin, assuming it to be the intended subject of inquiry.

Introduction for Researchers and Drug Development Professionals

Trans-crocetin is the core aglycone of crocins, the water-soluble carotenoids responsible for the vibrant color of saffron (Crocus sativus L.).[1] As a bioactive metabolite, trans-crocetin possesses a wide array of pharmacological properties, including neuroprotective, cardioprotective, and anticancer effects.[1][2][3] Its therapeutic potential is significant; however, its progression in clinical applications is hampered by two primary physicochemical challenges: poor aqueous solubility and instability under common environmental conditions.[2][3][4][5][6]

This technical guide provides a consolidated overview of the available data on the solubility and stability of trans-crocetin. It includes detailed experimental protocols, quantitative data organized for clarity, and diagrams of key biological pathways and experimental workflows to support researchers and professionals in the fields of pharmacology, formulation science, and drug development.

Solubility Data

Trans-crocetin's structure, a polyunsaturated dicarboxylic acid, results in poor solubility in water and most common organic solvents.[1][2][4] This characteristic is a major obstacle to achieving adequate bioavailability for therapeutic applications.[2][3]

Intrinsic Solubility of trans-Crocetin

The inherent solubility of pure trans-crocetin is exceptionally low in aqueous media. It exhibits slightly better solubility in specific organic solvents and alkaline solutions.

| Solvent | Temperature | Solubility |

| Water | 25 °C | 1.23 µg/mL (1.23 mg/L)[4] |

| Phosphate Buffer (pH 6.8) | 25 °C | 1.84 ± 0.11 mg/L[4] |

| Pyridine | Not Specified | Partially Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Partially Soluble[1][2] |

| Alkaline Aqueous Solutions (pH > 9.0) | Not Specified | Partially Soluble[2] |

Enhanced Solubility through Formulation

To overcome its low intrinsic solubility, various formulation strategies have been explored, most notably the formation of inclusion complexes (ICs) with cyclodextrins. These approaches have demonstrated dramatic improvements in aqueous solubility.

| Formulation Method | Improvement in Solubility | Notes |

| Inclusion Complexes (α-CD, HP-β-CD, γ-CD) | ~6,500 to 10,000 times | Encapsulation within the cyclodextrin cavity significantly enhances water solubility and dissolution rates.[2][3][5] |

| Chemical Modification (Conjugation) | 12 to 20 times | Synthesizing derivatives by conjugating with hydrophilic moieties like ethylamine can increase solubility.[7] |

Stability Profile

Trans-crocetin is highly sensitive to environmental factors, which can lead to degradation and loss of biological activity. Its long chain of conjugated double bonds makes it susceptible to oxidation and isomerization.[1]

| Condition | Observation / Result |

| Light | Highly sensitive; exposure to light can induce oxidation and isomerization from the more stable trans-form to the cis-form.[1][8] |

| Heat | Thermally labile; high temperatures accelerate degradation and promote trans-to-cis isomerization.[1][9] |

| pH | Sensitive to pH changes. Studies on the related compound crocin show that acidic conditions (pH 2) lead to rapid degradation, while a slightly acidic medium (pH 5) provides the best stability.[10] |

| Storage in Solution | Unstable in solutions; it is recommended that solutions be freshly prepared for experimental use.[11][12] A study noted less than 15% loss over 2 hours at 37°C in a cell culture medium.[13] |

| Formulation Impact | The formation of inclusion complexes with cyclodextrins significantly improves the stability of trans-crocetin against heat, light, and moisture.[2][3][5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing solubility and stability data. The following sections describe common experimental protocols cited in the literature.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[4]

-

Preparation : An excess amount of trans-crocetin is added to a specific volume of the solvent (e.g., water, phosphate buffer) in a sealed container.

-

Equilibration : The suspension is placed in a thermostatic water bath, typically at 25 ± 0.5 °C, and shaken at a constant rate (e.g., 100 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached. The entire process is conducted in the dark to prevent light-induced degradation.

-

Separation : After equilibration, the solution is centrifuged at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Quantification : A precise volume of the clear supernatant is carefully removed, diluted with a suitable solvent (e.g., methanol), and the concentration of trans-crocetin is determined using High-Performance Liquid Chromatography (HPLC).[4]

Protocol for Stability Assessment (Light-Induced Degradation)

This protocol assesses the stability of trans-crocetin under controlled light exposure.[8]

-

Sample Preparation : A solution of trans-crocetin is prepared at a known concentration in a suitable solvent (e.g., Dimethylformamide, DMF).

-

Exposure : The solution is placed in a drug stability test chamber equipped with a light source of known power (e.g., 30 W) at a fixed distance (e.g., 30 cm).

-

Time-Point Sampling : Aliquots of the solution are withdrawn at predefined time intervals (e.g., 0, 5, 10, 20, 30, 50, 70, 90 minutes).

-

Analysis : Each sample is immediately diluted to stop significant further reaction and analyzed by HPLC to determine the remaining concentration of trans-crocetin.

-

Data Analysis : The degradation kinetics are determined by plotting the concentration of trans-crocetin as a function of time.

Signaling Pathways Modulated by trans-Crocetin

Trans-crocetin exerts its pharmacological effects by interacting with multiple cellular signaling pathways. Understanding these mechanisms is vital for targeted drug development.

Inhibition of Angiogenesis via VEGFR2 Signaling

Trans-crocetin has been shown to inhibit angiogenesis (the formation of new blood vessels), a process critical in tumor growth. It acts by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. Upon binding of VEGF, VEGFR2 activates downstream signaling cascades, including SRC/FAK and MEK/ERK, which promote cell migration and proliferation. Trans-crocetin inhibits the initial phosphorylation of VEGFR2, thereby blocking both downstream pathways.[14]

Modulation of the Amyloidogenic Pathway in Alzheimer's Disease

In the context of Alzheimer's disease (AD), trans-crocetin has demonstrated neuroprotective effects by interfering with the amyloidogenic pathway. This pathway involves the cleavage of Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the formation of toxic amyloid-β (Aβ) plaques. Trans-crocetin has been found to reduce the levels of both BACE1 and γ-secretase, thereby blocking the production of Aβ and mitigating AD pathology.[15]

References

- 1. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of trans-Crocetin with High Solubility, Stability, and Oral Bioavailability by Incorporation into Three Types of Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. abmole.com [abmole.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenylurea Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylurea herbicides, a significant class of chemical compounds used for weed control in agriculture. This document delves into their core mechanism of action, structure-activity relationships, environmental fate, and toxicological profiles. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Mechanism of Action: Inhibition of Photosynthesis

The primary herbicidal action of phenylurea compounds is the inhibition of photosynthesis.[1] Specifically, they disrupt the photosynthetic electron transport chain in Photosystem II (PSII).[2] Phenylurea herbicides bind to the D1 protein of the PSII complex, blocking the electron transfer from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[2] This interruption halts the flow of electrons, leading to a buildup of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.[1]

Signaling Pathway: Photosynthesis Inhibition

The following diagram illustrates the mechanism of action of phenylurea herbicides in inhibiting Photosystem II.

Caption: Inhibition of electron transport in Photosystem II by phenylurea herbicides.

Quantitative Data

Table 1: Acute Oral Toxicity of Selected Phenylurea Herbicides

The following table summarizes the acute oral LD50 values for several common phenylurea herbicides in different animal species. Lower LD50 values indicate higher toxicity.

| Herbicide | CAS Number | Species | LD50 (mg/kg) | Reference(s) |

| Diuron | 330-54-1 | Rat | 3400 | [2] |

| Linuron | 330-55-2 | Rat (male) | 5852 | [2] |

| Rat (female) | 3948 | [2] | ||

| Mouse (male) | 5000 | [2] | ||

| Mouse (female) | 5269 | [2] | ||

| Monuron | 150-68-5 | Rat | 4000 | [2] |

| Mouse | 1500 | [2] | ||

| Isoproturon | 34123-59-6 | Rat | >4640 | [2] |

| Fenuron | 101-42-8 | Rat (male) | 4000 | [2] |

| Mouse (male) | 6500 | [2] |

Table 2: Inhibition of Photosystem II by Phenylurea Herbicides

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for the inhibition of Photosystem II by various phenylurea herbicides.

| Herbicide | Organism | IC50 (µM) | Reference(s) |

| Diuron | Selenastrum capricornutum | 0.05 | [3] |

| Isoproturon | Selenastrum capricornutum | 0.2 | [3] |

| Atrazine | Selenastrum capricornutum | 0.3 | [3] |

| Simazine | Selenastrum capricornutum | 0.5 | [3] |

*Note: Atrazine and Simazine are triazine herbicides included for comparison.

Table 3: Soil Sorption Coefficients of Phenylurea Herbicides

The soil organic carbon-water partitioning coefficient (Koc) is a measure of the tendency of a chemical to be adsorbed by soil and sediment. Higher Koc values indicate stronger adsorption and lower mobility in the environment.[4]

| Herbicide | CAS Number | Koc (mL/g) | Reference(s) |

| Diuron | 330-54-1 | 400-870 | [5][6] |

| Linuron | 330-55-2 | 400-1078 | [5][6] |

| Monuron | 150-68-5 | 80 | [5] |

| Isoproturon | 34123-59-6 | 120 | [5] |

| Alachlor | 15972-60-8 | 43-209 | [7] |

| Glyphosate | 1071-83-6 | 24,000 | [7] |

*Note: Alachlor and Glyphosate are included for comparison of their soil mobility.

Experimental Protocols

Protocol for Measuring Photosystem II Inhibition using Chlorophyll Fluorescence

This protocol describes a rapid and non-invasive method to determine the inhibitory effect of phenylurea herbicides on Photosystem II using a pulse amplitude modulated (PAM) fluorometer.[3]

Objective: To measure the IC50 of a phenylurea herbicide on a target organism (e.g., green algae).

Materials:

-

Pulse Amplitude Modulated (PAM) fluorometer

-

Culture of a susceptible green alga (e.g., Selenastrum capricornutum)

-

Growth medium for the alga

-

Stock solution of the phenylurea herbicide in a suitable solvent (e.g., acetone or DMSO)

-

Multi-well plates or cuvettes suitable for the fluorometer

-

Pipettes and sterile pipette tips

Procedure:

-

Algal Culture Preparation: Grow the algal culture to the exponential growth phase under controlled conditions of light, temperature, and nutrients.

-

Herbicide Dilution Series: Prepare a serial dilution of the phenylurea herbicide stock solution in the algal growth medium to achieve a range of final concentrations. Include a solvent control (medium with the same concentration of solvent as the highest herbicide concentration) and a negative control (medium only).

-

Exposure: Add the algal culture to the wells of the multi-well plate. Then, add the different concentrations of the herbicide to the respective wells.

-

Dark Adaptation: Incubate the plate in the dark for a defined period (e.g., 15-30 minutes) to allow for the re-oxidation of the primary electron acceptors of PSII.

-

Fluorescence Measurement:

-

Measure the initial fluorescence (Fo) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.

-

-

Data Analysis:

-

Plot the Fv/Fm values against the logarithm of the herbicide concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in the Fv/Fm.

-

Protocol for Soil Degradation Study

This protocol outlines a laboratory-based method to assess the degradation rate of a phenylurea herbicide in soil.

Objective: To determine the half-life (DT50) of a phenylurea herbicide in a specific soil type.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical standard of the phenylurea herbicide

-

Incubation chambers or flasks

-

High-Performance Liquid Chromatograph (HPLC) with a UV or mass spectrometry (MS) detector

-

Extraction solvent (e.g., acetonitrile, methanol)

-

Syringes and filters

-

Balance, vortex mixer, centrifuge

Procedure:

-

Soil Characterization: Analyze the soil for key properties such as pH, organic matter content, and texture.

-

Herbicide Application: Weigh a known amount of soil into each incubation flask. Prepare a stock solution of the herbicide and apply it to the soil to achieve the desired initial concentration. Ensure even distribution.

-

Incubation: Incubate the soil samples in the dark at a constant temperature and moisture level.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect triplicate soil samples from the incubation flasks.

-

Extraction:

-

To each soil sample, add a known volume of extraction solvent.

-

Vortex or shake the samples for a specified time to extract the herbicide.

-

Centrifuge the samples to separate the soil from the solvent.

-

-

Analysis:

-

Filter the supernatant through a syringe filter.

-

Analyze the extract using HPLC to quantify the concentration of the herbicide.

-

-

Data Analysis:

-

Plot the concentration of the herbicide remaining in the soil against time.

-

Fit the data to a first-order degradation kinetics model to calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).

-

Experimental Workflow: Herbicide Residue Analysis in Soil

The following diagram illustrates a typical workflow for the analysis of phenylurea herbicide residues in soil samples.

Caption: Workflow for the analysis of phenylurea herbicide residues in soil.

Structure-Activity Relationships

The herbicidal activity of phenylurea compounds is significantly influenced by the nature and position of substituents on the phenyl ring and the urea nitrogen atoms.

-

Phenyl Ring Substitution: The presence of electron-withdrawing groups, such as chlorine atoms, on the phenyl ring generally enhances herbicidal activity. The position of these substituents is also critical, with substitution at the 3 and 4 positions often leading to higher potency.

-

Urea Nitrogen Substitution: The N'-nitrogen of the urea group is typically substituted with one or two small alkyl groups, such as methyl or methoxy groups. The size and nature of these substituents can affect the binding affinity of the herbicide to the D1 protein.

Logical Relationship: Structure-Activity

The following diagram illustrates the key structural features of phenylurea herbicides that influence their activity.

Caption: Key structural determinants of phenylurea herbicide activity.

Environmental Fate and Degradation

The persistence and mobility of phenylurea herbicides in the environment are governed by a combination of biotic and abiotic processes.

-

Biodegradation: Microbial degradation is a primary pathway for the dissipation of phenylurea herbicides in soil.[8] The initial steps often involve N-demethylation or hydrolysis of the urea side chain, followed by further degradation of the aromatic ring.[8]

-

Abiotic Degradation: Photodegradation can occur on soil surfaces and in water, leading to the transformation of the parent compound. Hydrolysis is generally slow at neutral pH but can be more significant under acidic or alkaline conditions.

-

Sorption: Phenylurea herbicides can be adsorbed to soil organic matter and clay particles, which reduces their bioavailability and mobility.[6]

Degradation Pathway: Diuron

The following diagram illustrates a simplified degradation pathway for the phenylurea herbicide Diuron.

Caption: Simplified microbial degradation pathway of Diuron.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenylurea herbicides [nies.go.jp]

- 3. A high-sensitivity chlorophyll fluorescence assay for monitoring herbicide inhibition of photosystem II in the chlorophyte Selenastrum capricornutum: Comparison with effect on cell growth - Archiv für Hydrobiologie Volume 140 Number 2 — Schweizerbart science publishers [schweizerbart.de]

- 4. Agrichemicals and Their Properties | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. isws.illinois.edu [isws.illinois.edu]

- 8. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analytical Methods for the Detection of trans-Siduron

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the quantitative analysis of Siduron, a phenylurea herbicide, in environmental samples. Siduron exists as a mixture of cis and trans isomers, and the analytical methods described herein are suitable for their detection. The primary focus of this document is to provide robust and reliable methods for researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development.

Introduction

Siduron is a selective pre-emergence herbicide used to control annual grass weeds. Its presence in soil and water can have environmental implications, necessitating sensitive and accurate analytical methods for its detection and quantification. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Siduron in water and soil matrices.

Sample Preparation

Water Sample Preparation

A straightforward sample preparation method is employed for the analysis of Siduron in freshwater samples.

Protocol:

-

Collect water samples in clean glass containers.

-

No pre-concentration or extraction is required for the HPLC-UV method if the expected concentrations are within the detection limits of the instrument.

-

For low-level detection, a solid-phase extraction (SPE) may be necessary.

Soil Sample Preparation

The following protocol is adapted from established methods for phenylurea herbicides and is recommended for the extraction of Siduron from soil samples.

Protocol:

-

Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial for analysis.

Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine analysis of Siduron in water samples.

Instrumentation:

-

HPLC system equipped with a UV/VIS detector.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | 254 nm |

| Column Temperature | 30 °C |

Quantitative Data Summary for HPLC-UV Method in Water

| Parameter | Value | Reference |

|---|---|---|

| Limit of Quantitation (LOQ) | 0.1 mg/L | [1] |

| Limit of Detection (LOD) | 0.03 mg/L | [2] |

| Recovery | 95-105% | [2] |

| **Linearity (R²) ** | > 0.99 |[2] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is suitable for the analysis of Siduron in more complex matrices like soil.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

GC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Monitored Ions (m/z) | To be determined based on the mass spectrum of Siduron |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity and is the preferred method for trace-level analysis of Siduron in both water and soil.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer.

LC-MS/MS Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 95% B in 8 min, hold for 2 min, return to 10% B in 0.1 min, hold for 2.9 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined based on parent and product ions of Siduron |

Experimental Workflows

References

Application Notes and Protocol for Evaluating the Efficacy of Siduron on Poa annua

Introduction

Siduron is a pre-emergent herbicide belonging to the substituted urea class. Its primary mechanism of action is the inhibition of root growth in susceptible plant species, thereby preventing the successful establishment of seedlings.[1][2] Unlike many other urea-based herbicides, Siduron is not a potent inhibitor of photosynthesis.[3] These application notes and protocols are designed for researchers, scientists, and professionals in the field of drug and herbicide development to provide a standardized methodology for evaluating the efficacy of Siduron on Poa annua (annual bluegrass).

It is important to note that existing literature and field observations suggest that Siduron is largely ineffective for the control of Poa annua. Therefore, this protocol is framed to rigorously test and confirm this observation under controlled laboratory or greenhouse conditions.

Materials and Reagents

-

Poa annua seeds (a consistent and viable seed lot should be used throughout the study)

-

Siduron (analytical grade)

-

Acetone (reagent grade)

-

Distilled or deionized water

-

Potting medium (e.g., a sand-loam mix, sterilized to eliminate confounding microbial activity)

-

Pots or trays (e.g., 10 cm diameter pots or multi-well trays)

-

Growth chamber or greenhouse with controlled temperature, humidity, and photoperiod

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spray chamber or appropriate application equipment for uniform herbicide distribution

-

Ruler or calipers for measuring root and shoot length

-

Drying oven

-

Image analysis software (optional, for root and shoot measurements)

Experimental Design

A randomized complete block design is recommended to minimize the effects of environmental variability within the growth chamber or greenhouse.

-

Treatments:

-

Untreated Control (no Siduron application)

-

Vehicle Control (application of the carrier solvent, e.g., acetone, if used to dissolve Siduron)

-

Siduron at various application rates (e.g., 0.5x, 1x, 2x, and 4x the recommended label rate for susceptible species). It is crucial to consult the product label for recommended rates on turfgrass, typically for crabgrass control, as a starting point.

-

-

Replicates: A minimum of 4-5 replicates per treatment is recommended for statistical validity.

-

Experimental Unit: Each pot or a designated area within a tray containing a specific number of Poa annua seeds.

Protocol for Pre-Emergent Efficacy Testing

3.1 Seed Preparation and Sowing

-

Prepare the potting medium by ensuring it is uniform and adequately moistened.

-

Fill each pot or tray cell with a consistent amount of the prepared potting medium.

-

Sow a predetermined number of Poa annua seeds (e.g., 25-50 seeds) evenly on the soil surface of each experimental unit.

-

Lightly cover the seeds with a thin layer of the potting medium (approximately 0.5 cm).

3.2 Herbicide Application

-

Prepare stock solutions of Siduron at the desired concentrations. If Siduron is not readily soluble in water, it can be dissolved in a small amount of acetone and then brought to the final volume with water. The vehicle control should contain the same concentration of acetone.

-

Apply the herbicide treatments uniformly to the soil surface of the designated pots or trays using a calibrated spray chamber or other appropriate application equipment. Ensure even coverage.

-

After application, lightly irrigate all experimental units to incorporate the herbicide into the upper soil layer where weed seeds germinate.

3.3 Incubation and Growth Conditions

-

Place the treated pots or trays in a growth chamber or greenhouse with controlled environmental conditions suitable for Poa annua germination and growth. Recommended conditions are:

-

Temperature: 15-20°C

-

Photoperiod: 12-14 hours of light per day

-

Humidity: 60-70%

-

-

Maintain consistent soil moisture through regular, gentle watering. Avoid overwatering, which can lead to leaching of the herbicide.

3.4 Data Collection and Analysis

Data should be collected at specified time points after treatment (e.g., 7, 14, and 21 days after application).

-

Germination Count: Count the number of emerged Poa annua seedlings in each experimental unit.

-

Phytotoxicity Assessment: Visually assess the seedlings for any signs of phytotoxicity, such as stunting, chlorosis (yellowing), or necrosis (tissue death), using a rating scale (e.g., 0 = no injury, 100 = complete death).

-

Shoot and Root Length Measurement:

-

Carefully remove a subset of seedlings (e.g., 5-10) from each pot.

-

Gently wash the roots to remove soil.

-

Measure the length of the shoot (from the soil line to the tip of the longest leaf) and the longest root using a ruler or calipers. Image analysis software can also be used for more precise measurements.

-

-

Biomass Measurement:

-

Harvest the shoots and roots from a subset of seedlings.

-

Separate the shoots and roots.

-

Place the plant material in labeled paper bags and dry in an oven at 70°C for 48-72 hours, or until a constant weight is achieved.

-

Measure the dry weight of the shoots and roots using an analytical balance.

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Siduron on Poa annua Germination and Phytotoxicity (21 Days After Treatment)

| Treatment (Application Rate) | Mean Germination (%) | Mean Phytotoxicity Rating (0-100) |

| Untreated Control | ||

| Vehicle Control | ||

| Siduron (0.5x) | ||

| Siduron (1x) | ||

| Siduron (2x) | ||

| Siduron (4x) |

Table 2: Effect of Siduron on Poa annua Seedling Growth (21 Days After Treatment)

| Treatment (Application Rate) | Mean Shoot Length (cm) | Mean Root Length (cm) | Mean Shoot Dry Weight (mg) | Mean Root Dry Weight (mg) |

| Untreated Control | ||||

| Vehicle Control | ||||

| Siduron (0.5x) | ||||

| Siduron (1x) | ||||

| Siduron (2x) | ||||

| Siduron (4x) |

Visualizations

Caption: Experimental workflow for testing Siduron efficacy.

Caption: Generalized mechanism of Siduron's effect on root growth.

References

Application Notes and Protocols for trans-Siduron in Turfgrass Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trans-Siduron for use in turfgrass research. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and physiological effects of this herbicide.

Introduction

Siduron, with its active isomer this compound, is a selective pre-emergence herbicide used for the control of annual grass weeds, most notably crabgrass, in newly seeded or established cool-season turfgrasses.[1] Its selectivity is a key area of research, as it effectively controls warm-season grasses like bermudagrass while showing tolerance in cool-season varieties such as Kentucky bluegrass and tall fescue.[1] Understanding the appropriate application rates and experimental methodologies is crucial for obtaining reliable and reproducible results in a research setting.

Mechanism of Action

Siduron is classified as a lipid biosynthesis inhibitor.[2] However, the precise mechanism of action is not well understood.[2] It is absorbed by the root system and translocated to other parts of the plant.[1] The herbicidal effect is more pronounced on susceptible warm-season grasses, leading to inhibition of root and shoot growth.[1][3]

Caption: Simplified diagram of the proposed mechanism of action for this compound in susceptible plants.

Quantitative Data Summary

The following tables summarize the application rates of this compound used in various turfgrass research studies.

Table 1: Field Application Rates for Bermudagrass Control in Cool-Season Turf

| Application Rate (Active Ingredient) | Turfgrass Species | Target Weed | Study Type | Reference |

| 6, 12, 18, 24, 30 lbs/acre | Seaside creeping bentgrass, Annual bluegrass | Bermudagrass | Field | [1] |

| 2.5, 7.5, 10, 12.5 oz/1000 sq. ft. | Kentucky bluegrass, Dichondra | Bermudagrass seedlings | Field | [1] |

Table 2: Greenhouse and Controlled Environment Application Rates

| Concentration | Turfgrass Species | Target Weed | Study Type | Reference |

| 1 and 5 ppm (in culture solution) | Kentucky bluegrass, Santa Ana bermudagrass | N/A | Controlled Environment | [1] |

Table 3: Turfgrass Tolerance to Siduron

| Turfgrass Species | Tolerant Rate (Active Ingredient) | Injured Rate (Active Ingredient) | Reference |

| Kentucky bluegrass | Up to 30 lbs/acre | Not specified | [1] |

| Tall fescue | Up to 30 lbs/acre | Not specified | [1] |

| Dichondra | Up to 12 lbs/acre | > 12 lbs/acre | [1] |

| Seaside creeping bentgrass | Up to 12 lbs/acre | > 12 lbs/acre | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in turfgrass research involving this compound.

Protocol 1: Field Efficacy Trial for Bermudagrass Control

Objective: To evaluate the efficacy of different rates of this compound for controlling bermudagrass invading a cool-season turfgrass stand.

Materials:

-

Established stand of cool-season turfgrass (e.g., creeping bentgrass) with bermudagrass encroachment.

-

This compound formulation (e.g., Tupersan™).

-

Calibrated spray equipment.

-

Plot markers.

-

Data collection tools (e.g., quadrat for visual assessment, tools for measuring stolon length).

Procedure:

-

Plot Establishment: Delineate experimental plots on the periphery of the turf area where bermudagrass is actively invading. A typical plot size is 5 ft x 10 ft.

-

Treatment Application:

-

Prepare spray solutions of this compound at the desired rates (e.g., 6, 12, 18, 24, and 30 lbs active ingredient per acre).[1]

-

Include an untreated control plot.

-

Apply the treatments uniformly to the designated plots using a calibrated sprayer.

-

-

Experimental Design: Arrange the plots in a randomized complete block design with at least three replications.

-

Re-application (Optional): To assess the effect of repeated applications, plots can be split, and the same rates can be applied again in subsequent seasons (e.g., fall and the following summer).[1]

-

Data Collection:

-

Periodically assess the plots for any signs of phytotoxicity to the desired turfgrass.

-

Measure the length of invading bermudagrass stolons in the treated areas.

-

Visually estimate the percentage of bermudagrass cover within each plot.

-

Evaluate the inhibition of nodal rooting of bermudagrass stolons.

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different application rates.

Caption: Experimental workflow for a field efficacy trial of this compound.

Protocol 2: Controlled Environment Hydroponic Study

Objective: To investigate the physiological effects of this compound on cool-season and warm-season turfgrasses under controlled environmental conditions.

Materials:

-

Seedlings or plugs of a cool-season grass (e.g., Kentucky bluegrass) and a warm-season grass (e.g., bermudagrass).

-

Hydroponic culture system (e.g., solution-filled pots).

-

Growth chamber with controlled temperature and light intensity.

-

This compound stock solution.

-

Nutrient solution for hydroponics.

-

Measuring instruments (e.g., balance for biomass, ruler for shoot and root length).

Procedure:

-

Plant Acclimation: Transplant turfgrass seedlings or plugs into the hydroponic system and allow them to acclimate in the growth chamber for a set period.

-

Treatment Application:

-

Prepare nutrient solutions containing different concentrations of this compound (e.g., 0, 1, and 5 ppm).[1]

-

Replace the existing nutrient solution in the hydroponic units with the treatment solutions.

-

-

Environmental Control: Maintain controlled environmental conditions in the growth chamber. For example, day/night temperatures of 30/20°C and 22/15°C can be used to study temperature effects.[1] Light intensity can also be varied.

-

Data Collection:

-

After a predetermined experimental period (e.g., 4 weeks), harvest the plants.

-

Separate the shoots and roots.

-

Measure the fresh and dry weight of shoots and roots.

-

Measure the length of the longest shoot and root.

-

-

Data Analysis: Use statistical analysis to compare the growth parameters between the different treatment groups and turfgrass species.

Caption: Workflow for a controlled environment hydroponic study of this compound.

Safety Precautions

Always refer to the manufacturer's safety data sheet (SDS) for this compound before handling. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, during preparation and application. Conduct experiments in well-ventilated areas.

Disclaimer: These notes are for informational purposes only and should be used as a guide. Researchers should adapt the protocols to their specific experimental needs and conditions, and always adhere to institutional and regulatory guidelines.

References

Application Notes and Protocols for Greenhouse Bioassay of Siduron Herbicide Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting a greenhouse bioassay to evaluate the herbicidal activity of Siduron. The protocols are designed to be adaptable for various research objectives, from basic efficacy screening to more in-depth dose-response studies.

Introduction

Siduron is a selective, pre-emergence herbicide primarily used for the control of annual grasses, such as crabgrass, in turf. Its mode of action is the inhibition of photosynthesis at photosystem II.[1] A greenhouse bioassay is a valuable tool for assessing the biological activity of herbicides like Siduron in a controlled environment. This method allows for the determination of herbicidal effects on target and non-target species, dose-response relationships, and the influence of various environmental factors on herbicide efficacy.

Data Presentation

The following table summarizes representative quantitative data on the effect of Siduron on different plant species. Note that data for Large Crabgrass (a primary target of Siduron) is presented as a template for recording experimental findings, while illustrative data from a study on creeping bentgrass is included to demonstrate the type of data that can be collected.

Table 1: Quantitative Effects of Siduron on Plant Growth

| Plant Species | Cultivar | Siduron Concentration | Top Growth (% of Control) | Root Growth (% of Control) | Observations |

| Creeping Bentgrass (Agrostis palustris) | Cohansey (tolerant) | 100 lb/A | 100% | 80% | No visible injury to top growth. |

| Creeping Bentgrass (Agrostis palustris) | IaGreen (susceptible) | 1.5 lb/A | 10% | Significantly inhibited | Severe stunting and necrosis. |

| Creeping Bentgrass (Agrostis palustris) | IaGreen (susceptible) | 25 lb/A | 0% (dead) | Not measurable | Plant death. |

| Large Crabgrass (Digitaria sanguinalis) | - | (e.g., 0.5 kg/ha ) | (Record Data) | (Record Data) | (Record Observations) |

| Large Crabgrass (Digitaria sanguinalis) | - | (e.g., 1.0 kg/ha ) | (Record Data) | (Record Data) | (Record Observations) |

| Large Crabgrass (Digitaria sanguinalis) | - | (e.g., 2.0 kg/ha ) | (Record Data) | (Record Data) | (Record Observations) |

Data for Creeping Bentgrass adapted from a study by Splittstoesser and Hopen.[2] The concentrations and results for Large Crabgrass are placeholders for experimental data.

Experimental Protocols

This section outlines a detailed methodology for a greenhouse bioassay to determine the pre-emergence activity of Siduron on Large Crabgrass (Digitaria sanguinalis).

Materials and Equipment

-

Test Plant: Large Crabgrass (Digitaria sanguinalis) seeds.

-

Herbicide: Technical grade Siduron and a commercial formulation (e.g., Tupersan®).

-

Soil: A consistent, well-draining potting mix or a sandy loam soil. It is crucial to use soil known to be free of herbicide residues for the control and for mixing with the test substance.[2]

-

Containers: 10-cm diameter plastic pots with drainage holes.

-

Greenhouse: A facility with controlled temperature (e.g., 25-30°C day, 20-25°C night), humidity, and photoperiod (e.g., 14-hour light).

-

Spraying Equipment: A laboratory-scale sprayer for pre-emergence application or calibrated pipettes for soil incorporation.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

-

Measurement Tools: Balance, rulers, calipers, camera for documentation.

Experimental Design

-

Treatments: A minimum of five Siduron concentrations (including a zero-concentration control) should be prepared to establish a dose-response curve. The concentration range should be selected based on recommended field application rates and preliminary range-finding tests.

-

Replication: Each treatment should be replicated at least four times.

-

Randomization: The pots should be arranged in a completely randomized design within the greenhouse to minimize the effects of environmental gradients.

Procedure

-

Soil Preparation: Fill each pot with a pre-determined amount of soil. For pre-emergence surface application, the soil can be lightly compacted and leveled. For soil-incorporated application, the herbicide will be mixed with the soil before filling the pots.

-

Herbicide Application:

-

Pre-emergence Surface Application: Apply the prepared Siduron solutions evenly to the soil surface of the designated pots using a laboratory sprayer. The application volume should be consistent across all treatments.

-

Soil Incorporation: For a soil-incorporated bioassay, mix the appropriate amount of Siduron with a known volume of soil for each pot to achieve the desired final concentration.

-

-

Sowing: After herbicide application, sow a known number of Large Crabgrass seeds (e.g., 20-30 seeds) evenly on the soil surface of each pot. Cover the seeds with a thin layer of untreated soil (approximately 0.5 cm).

-